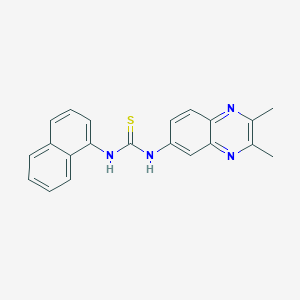![molecular formula C21H28N2O3 B5976731 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976731.png)
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the spirocyclic class of compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that this compound may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in the inflammatory response, such as COX-2 and iNOS. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potential as a novel compound with promising applications in scientific research. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. These include further studies to fully understand its mechanism of action and potential side effects, as well as studies to optimize its synthesis and potential applications in the treatment of various diseases. Additionally, further studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in various scientific research applications. The synthesis method for this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has been shown to have a number of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of this compound have been identified.
Synthesemethoden
The synthesis of 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with cyclopropaneacetic acid to form the corresponding cyclopropylacetaldehyde. The second step involves the reaction of the cyclopropylacetaldehyde with 1,2-diaminocyclohexane to form the corresponding imine. The final step involves the cyclization of the imine to form the spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anti-inflammatory agent, an antidepressant, and an antitumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-18-5-2-4-17(12-18)14-22-10-3-8-21(20(22)25)9-11-23(15-21)19(24)13-16-6-7-16/h2,4-5,12,16H,3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFHUACVFIDVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5976658.png)
![3-chloro-5-{[3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5976662.png)
![ethyl 5-methyl-4-oxo-2-phenyl-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5976668.png)
![[4-benzyl-1-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5976670.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5976678.png)
methanone](/img/structure/B5976682.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)
![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)

![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)